molecular formula C18H22O4 B14450302 5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol CAS No. 77614-09-6

5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol

Cat. No.: B14450302
CAS No.: 77614-09-6
M. Wt: 302.4 g/mol
InChI Key: VEDGCOJRGCIQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two ethyl groups and two methoxy groups attached to the biphenyl core, along with two hydroxyl groups at the 2,2’ positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’-dimethoxy-5,5’-diethylbiphenyl.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The methoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted biphenyl compounds.

Scientific Research Applications

5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects.

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative stress pathways.

    Signal Transduction: It may modulate signal transduction pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethoxy-5,5’-diethylbiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    5,5’-Dimethyl-3,3’-dimethoxybiphenyl: Similar structure but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.

Uniqueness

5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both ethyl and methoxy groups along with hydroxyl groups, which confer distinct reactivity and potential biological activities compared to its analogs.

This detailed article provides a comprehensive overview of 5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

77614-09-6

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

4-ethyl-2-(5-ethyl-2-hydroxy-3-methoxyphenyl)-6-methoxyphenol

InChI

InChI=1S/C18H22O4/c1-5-11-7-13(17(19)15(9-11)21-3)14-8-12(6-2)10-16(22-4)18(14)20/h7-10,19-20H,5-6H2,1-4H3

InChI Key

VEDGCOJRGCIQFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.